

Application Notes and Protocols for the Purification of Rutinose from Rutin Hydrolysate

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Compound of Interest

Compound Name: Rutinose

Cat. No.: B1238262

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Introduction

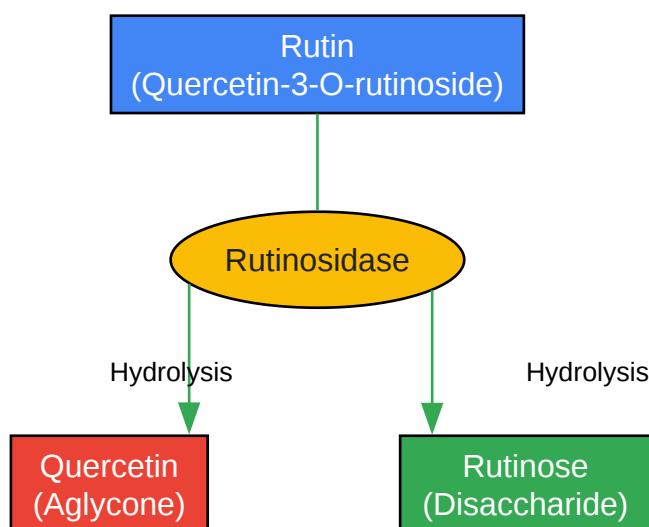
Rutinose, a disaccharide composed of rhamnose and glucose (6-O- α -L-rhamnosyl-D-glucose), is a valuable compound with potential applications in the pharmaceutical and food industries. It is primarily obtained through the hydrolysis of rutin, a flavonoid glycoside abundant in various plants. This document provides detailed application notes and protocols for the purification of **rutinose** from rutin hydrolysate, intended for researchers, scientists, and drug development professionals. The protocols described herein focus on enzymatic hydrolysis of rutin followed by a multi-step purification process to obtain high-purity **rutinose**.

Enzymatic Hydrolysis of Rutin

Enzymatic hydrolysis is the preferred method for obtaining **rutinose** as it specifically cleaves the glycosidic bond between quercetin and **rutinose** without degrading the disaccharide itself, which can occur during acid hydrolysis[1]. Rutinosidase is the specific enzyme for this purpose; however, other commercially available enzyme preparations with α -L-rhamnosidase and β -D-glucosidase activities, such as hesperidinase or snailase, can also be employed[2].

Signaling Pathway of Rutin Hydrolysis

The enzymatic hydrolysis of rutin proceeds via the cleavage of the β -glycosidic linkage between the flavonoid aglycone (quercetin) and the disaccharide **rutinose**.



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Caption: Enzymatic hydrolysis of rutin by rutinoidase.

Experimental Protocol for Enzymatic Hydrolysis

This protocol is optimized for the efficient conversion of rutin to quercetin and **rutinoside** using a commercially available rutinoidase preparation.

Materials:

- Rutin powder ($\geq 95\%$ purity)
- Rutinosidase enzyme preparation
- Citrate-phosphate buffer (0.1 M, pH 5.0)
- Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
- Reactor vessel with temperature and agitation control
- HPLC system for reaction monitoring

Procedure:

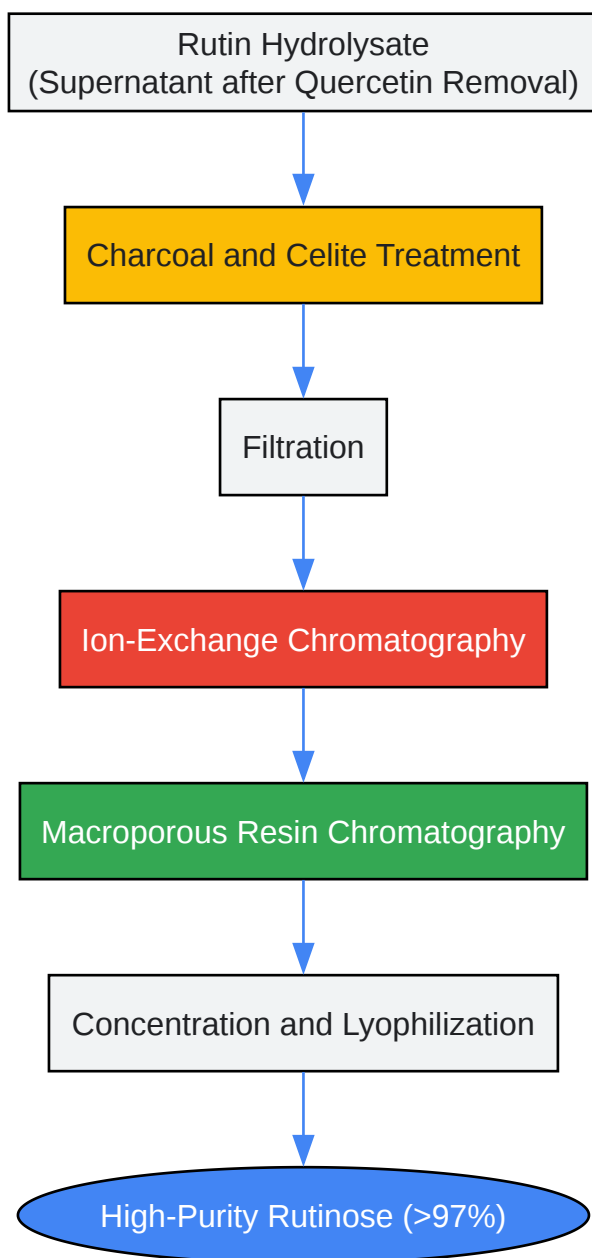
- **Substrate Preparation:** Prepare a suspension of rutin in the citrate-phosphate buffer (pH 5.0) at a concentration of 100 g/L in the reactor vessel.
- **Enzyme Addition:** Add the rutinoidase enzyme preparation to the rutin suspension. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U/g of rutin is recommended.
- **Reaction Conditions:** Maintain the reaction mixture at 50°C with constant agitation (e.g., 200 rpm) to ensure a homogenous suspension.
- **Reaction Monitoring:** Monitor the progress of the hydrolysis by taking samples at regular intervals (e.g., every 2 hours). Analyze the samples by HPLC to determine the concentration of rutin, quercetin, and **rutinose**.
- **Reaction Termination:** Once the rutin concentration has reached a plateau (typically after 24-48 hours), terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.
- **Initial Separation:** Cool the reaction mixture to room temperature. The poorly soluble quercetin will precipitate out of the solution. Separate the precipitated quercetin by filtration or centrifugation. The supernatant, containing **rutinose**, unreacted rutin, and other soluble impurities, is the rutin hydrolysate that will be used for subsequent purification steps.

Purification of Rutinose

The purification of **rutinose** from the crude hydrolysate involves a series of steps to remove impurities such as proteins, salts, and residual quercetin.

Experimental Workflow for Rutinose Purification

The following diagram illustrates the multi-step process for purifying **rutinose** from the enzymatic hydrolysate.



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Caption: Workflow for the purification of **rutinose**.

Protocol for Charcoal and Celite Treatment

This step aims to decolorize the solution and remove proteins and other impurities^[1].

Materials:

- Rutin hydrolysate (supernatant)
- Activated charcoal, powdered
- Celite (diatomaceous earth)
- Calcium hydroxide ($\text{Ca}(\text{OH})_2$)
- Filtration apparatus

Procedure:

- To the rutin hydrolysate, add activated charcoal (0.5 g/L), Celite (0.5 g/L), and calcium hydroxide (0.5 g/L)[1].
- Stir the mixture at room temperature for 1-2 hours.
- Remove the charcoal, Celite, and precipitated impurities by filtration. The resulting clear and colorless filtrate contains **rutinose**.

Protocol for Ion-Exchange Chromatography

Ion-exchange chromatography is employed to remove charged impurities such as salts and amino acids. Since sugars are neutral molecules, they will pass through the column unretained. A mixed-bed ion-exchange resin is recommended for this purpose.

Materials:

- Decolorized **rutinose** solution
- Mixed-bed ion-exchange resin (e.g., Amberlite MB-20)
- Chromatography column
- Deionized water

Procedure:

- Pack a chromatography column with the mixed-bed ion-exchange resin and equilibrate with deionized water.
- Load the decolorized **rutinose** solution onto the column at a flow rate of 2 bed volumes per hour (BV/h).
- Collect the eluate, which contains the purified **rutinose**.
- Wash the column with deionized water (approximately 3 BV) and combine the wash with the eluate.

Protocol for Macroporous Resin Chromatography

This step is designed to separate any remaining hydrophobic impurities, including traces of quercetin and other flavonoids. Non-polar macroporous resins like AB-8 are suitable for this application.

Materials:

- **Rutinose** solution from ion-exchange chromatography
- Macroporous resin (e.g., AB-8)
- Chromatography column
- Ethanol solutions (for elution)
- Deionized water

Procedure:

- Pack a chromatography column with AB-8 resin and equilibrate with deionized water.
- Load the **rutinose** solution onto the column at a flow rate of 2 BV/h.
- Wash the column with deionized water (3-5 BV) to elute the hydrophilic **rutinose**. Collect this fraction.

- Elute the adsorbed hydrophobic impurities with a stepwise gradient of ethanol (e.g., 30%, 50%, 70% ethanol). These fractions can be discarded or analyzed for other components.
- The collected aqueous fraction contains the purified **rutinose**.

Concentration and Lyophilization

The final step involves concentrating the purified **rutinose** solution and obtaining the solid product.

Materials:

- Purified **rutinose** solution
- Rotary evaporator
- Lyophilizer (freeze-dryer)

Procedure:

- Concentrate the purified **rutinose** solution under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
- Freeze the concentrated solution and lyophilize it to obtain a white, powdered, high-purity **rutinose** product (>97%)[1].

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of **rutinose** and for monitoring the purity at each step of the purification process.

HPLC Method for Rutinose Quantification

Instrumentation:

- HPLC system with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

- Amino-based column (e.g., Aminex HPX-87C) or a hydrophilic interaction liquid chromatography (HILIC) column.

Chromatographic Conditions (Example):

- Column: Aminex HPX-87C (300 x 7.8 mm)
- Mobile Phase: Degassed, deionized water
- Flow Rate: 0.6 mL/min
- Column Temperature: 85°C
- Detector: Refractive Index (RI) Detector
- Injection Volume: 20 µL

Standard Preparation: Prepare a series of standard solutions of **rutinose** of known concentrations in deionized water to construct a calibration curve.

Data Presentation

The following tables summarize the expected quantitative data from the purification process.

Table 1: Enzymatic Hydrolysis of Rutin

Parameter	Value	Reference
Initial Rutin Concentration	100 g/L	Protocol
Rutin Conversion	>95%	
Reaction Time	24-48 hours	Protocol
Temperature	50°C	Protocol
pH	5.0	Protocol

Table 2: **Rutinose** Purification and Recovery

Purification Step	Rutinose Purity	Expected Recovery	Reference
Crude Hydrolysate	Variable	~100%	-
After Charcoal/Celite	Improved	>95%	
After Ion-Exchange	High	>95%	-
After Macroporous Resin	Very High	>90%	-
Final Product (Lyophilized)	>97%	>80% (overall)	

Table 3: Comparison of Purification Methods for Rutin Hydrolysate Components

Method	Target Component	Principle of Separation	Elution
Filtration/Centrifugation	Quercetin	Low solubility of aglycone	N/A (Solid)
Activated Charcoal	Impurities/Color	Adsorption	N/A (Adsorbed)
Ion-Exchange Chromatography	Ionic Impurities	Charge interactions	Water (for rutinose)
Macroporous Resin (AB-8)	Hydrophobic Impurities	Hydrophobic interactions	Water (for rutinose)

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of high-purity **rutinose** from rutin hydrolysate. The combination of enzymatic hydrolysis with a multi-step purification process involving charcoal/Celite treatment, ion-exchange chromatography, and macroporous resin chromatography is an effective strategy for obtaining **rutinose** suitable for research and development purposes. Careful monitoring of each step using HPLC is crucial for optimizing the yield and purity of the final product.

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